molecular formula C28H39FN4O11 B8206846 benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone

benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone

Cat. No. B8206846
M. Wt: 626.6 g/mol
InChI Key: CTXDBLYOEUERAT-VUVYEONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone” is a synthetic peptide that acts as an irreversible and cell-permeable caspase-8 inhibitor . It’s also known as Z-IETD-FMK . It’s used in various biological and chemical studies due to its ability to inhibit caspase-8, an enzyme that plays a crucial role in the execution phase of cell apoptosis .

Scientific Research Applications

  • Cell Death Mechanisms : Caspase inhibitors, like benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone, are known to affect cell death mechanisms. For example, they have been shown to prevent cell death in hippocampal CA1 neurons after ischemia, but do not preserve neuronal functional plasticity (Gillardon et al., 1999). Additionally, inhibiting ICE-like proteases reduces ischemic neuronal damage, suggesting potential therapeutic applications in stroke (Hara et al., 1997).

  • Apoptosis in Cancer Cells : In cancer research, caspase inhibitors have been explored for their potential to induce apoptosis in cancer cells. For instance, TT24, a lead antitumor triptycene bisquinone, has been shown to induce apoptosis in leukemic cells, with potential implications for combination therapy with daunorubicin (Perchellet et al., 2002).

  • Impact on Learning and Memory : Interestingly, the caspase-3 inhibitor z-DEVD-fmk has been found to impair shuttle-box learning in rats, suggesting a role in neuronal plasticity and memory formation (Stepanichev et al., 2005).

  • Leukemia Treatment Strategies : In the context of leukemia, c-IAP1's resistance to TNFalpha-induced cytotoxicity in sensitive leukemic cells offers a potential therapeutic strategy for leukemia patients (Partheniou et al., 2001).

  • Hypoxia and Cell Survival : Research has also explored the role of glucose uptake and glycolysis in reducing hypoxia-induced apoptosis in neonatal rat cardiac myocytes, suggesting the protective role of energy-generating substrates (Malhotra & Brosius, 1999).

  • T Cell Proliferation and Immunosuppression : Both z-VAD-FMK and z-IETD-FMK, caspase inhibitors, have been found to be immunosuppressive, inhibiting T cell proliferation independent of their caspase inhibition properties (Lawrence & Chow, 2012).

  • Switch from Apoptosis to Proinflammatory Signaling : Caspase inhibitors can switch from apoptosis to proinflammatory signaling in CD95-stimulated T lymphocytes, highlighting the complex role of caspases in regulating apoptosis and preventing proinflammatory signaling (Scheller et al., 2002).

Mechanism of Action

As a caspase-8 inhibitor, this compound prevents the activation of caspase-8, thereby blocking the apoptosis pathway . In one study, it was found that this compound could prevent p53-induced apoptotic cell death but did not inhibit mitochondrial cytochrome c release .

properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39FN4O11/c1-4-15(2)23(33-28(43)44-14-17-8-6-5-7-9-17)26(41)30-18(10-11-21(36)37)25(40)32-24(16(3)34)27(42)31-19(12-22(38)39)20(35)13-29/h5-9,15-16,18-19,23-24,34H,4,10-14H2,1-3H3,(H,30,41)(H,31,42)(H,32,40)(H,33,43)(H,36,37)(H,38,39)/t15-,16+,18-,19-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXDBLYOEUERAT-VUVYEONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39FN4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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